![molecular formula C15H15N7O B3015167 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide CAS No. 2034382-84-6](/img/structure/B3015167.png)

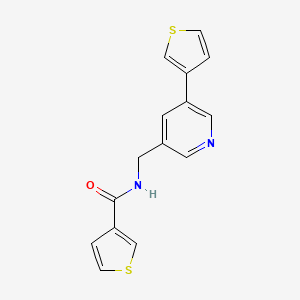

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.

Applications De Recherche Scientifique

Antibacterial Activity

The synthesis and evaluation of novel triazolo [4,3-a]pyrazine derivatives have revealed promising antibacterial properties. Researchers have characterized these compounds using techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Among the tested derivatives, compound 2e exhibited superior antibacterial activity, comparable to the first-line antibacterial agent ampicillin. These findings suggest that this compound could be explored further for its antimicrobial potential.

Antitumor Potential

While specific studies on the antitumor effects of this compound are limited, its unique structure warrants investigation. Triazolo [4,3-a]pyrazine derivatives have been associated with diverse biological activities, including antitumor properties . Further research is needed to explore its potential as an anticancer agent.

Kinase Inhibition

In a separate study, researchers designed and synthesized [1,2,4]triazolo[4,3-a]pyrazine derivatives for their c-Met/VEGFR-2 kinase inhibition. Although the specific compound was not mentioned, this class of compounds holds promise for kinase-targeted therapies . Investigating its kinase inhibitory activity could provide valuable insights.

Anxiolytic and Antidepressant Activities

Given the prevalence of anxiety and depression, compounds with anxiolytic and antidepressant properties are of great interest. While direct evidence for this compound’s effects is lacking, its nitrogen-containing heterocyclic structure aligns with other known anxiolytic and antidepressant agents . Further studies are necessary to explore its potential in this context.

Tuberculosis Treatment

Considering the global burden of tuberculosis, novel compounds with antimycobacterial activity are crucial. While direct evidence for this compound’s efficacy against Mycobacterium tuberculosis is lacking, its nitrogen-containing heterocyclic scaffold aligns with other known antimycobacterial agents . Further studies could assess its potential as a tuberculosis treatment.

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibitCDK2 , a protein kinase involved in regulating the cell cycle .

Mode of Action

Similar compounds have been found to interact with their targets, leading to significant alterations in cell cycle progression . This interaction often results in the induction of apoptosis within certain cell types .

Biochemical Pathways

Given its potential interaction with cdk2, it may affect pathways related to cell cycle regulation . The downstream effects of this interaction could include cell cycle arrest and apoptosis .

Result of Action

Similar compounds have shown cytotoxic activities against certain cell lines, including mcf-7 and hct-116, with ic50 values ranging from 45–97 nm and 6–99 nm, respectively . These results suggest that the compound could have potential anti-cancer properties .

Propriétés

IUPAC Name |

N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O/c23-15(12-3-1-2-5-16-12)19-11-4-7-21(9-11)13-14-20-18-10-22(14)8-6-17-13/h1-3,5-6,8,10-11H,4,7,9H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUECQDRACFGERS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=CC=N2)C3=NC=CN4C3=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-1-[(2,4-dichlorophenyl)methyl]-N,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3015084.png)

![4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B3015085.png)

![3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3015088.png)

![N-(2,5-difluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3015094.png)

![1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3015098.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B3015103.png)

![8-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3015107.png)